rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol

Description

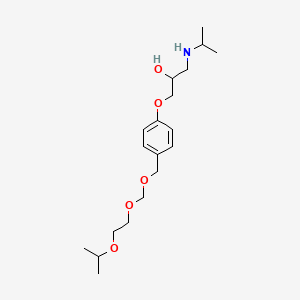

rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol (CAS: 1215342-36-1) is a racemic impurity of the beta-blocker bisoprolol, designated as Bisoprolol EP Impurity G in pharmacopeial standards . Structurally, it is characterized by two isopropoxyethyl substituents on the phenoxy-methyl backbone (molecular formula: C₁₉H₃₃NO₅; molecular weight: 355.47 g/mol) . This compound is a byproduct or degradation product formed during bisoprolol synthesis or storage, necessitating rigorous quality control in pharmaceutical formulations . Its identification in forced degradation studies highlights its role in ensuring drug purity and safety .

Properties

IUPAC Name |

1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethoxymethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO5/c1-15(2)20-11-18(21)13-25-19-7-5-17(6-8-19)12-23-14-22-9-10-24-16(3)4/h5-8,15-16,18,20-21H,9-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCBVUSSEGADND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCOCCOC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747537 | |

| Record name | 1-[(Propan-2-yl)amino]-3-{4-[({2-[(propan-2-yl)oxy]ethoxy}methoxy)methyl]phenoxy}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215342-36-1 | |

| Record name | (2RS)-1-(4-(((2-Isopropoxyethoxy)methoxy)methyl)phenoxy)-3-isopropylaminopropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215342361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Propan-2-yl)amino]-3-{4-[({2-[(propan-2-yl)oxy]ethoxy}methoxy)methyl]phenoxy}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2RS)-1-[4-[[(2-Isopropoxyethoxy)methoxy]methyl]phenoxy]-3-isopropylaminopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2RS)-1-(4-(((2-ISOPROPOXYETHOXY)METHOXY)METHYL)PHENOXY)-3-ISOPROPYLAMINOPROPAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F8394AXU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Early Methods Using Amberlite Resins

Initial synthetic approaches for the intermediate 4-((2-isopropoxyethoxy)methyl)phenol (I), a precursor to this compound, relied on Amberlite resins as catalysts. These methods involved reacting 4-hydroxybenzyl alcohol (II) with 2-isopropoxyethanol (III) under reflux conditions. However, this approach faced limitations:

Use of Rare Earth Metal Triflates

Alternative methods employed rare earth metal triflates (e.g., ytterbium triflate) to catalyze the etherification reaction between II and III. While these catalysts improved reaction rates, their high cost and limited commercial availability hindered industrial adoption. Additionally, purification often necessitated column chromatography, further increasing production complexity.

Improved Industrial-Scale Synthesis

Activated Silica Catalysis

A breakthrough method described in WO2016135616A1 utilizes activated silica as a cost-effective catalyst. This process involves:

Reaction Mechanism

-

Activation : Silica is treated with sulfuric acid to create acidic active sites.

-

Etherification : 4-Hydroxybenzyl alcohol (II) reacts with 2-isopropoxyethanol (III) at 25–60°C, facilitated by the silica catalyst.

-

Workup : The catalyst is filtered, and the product is treated with an inorganic base (e.g., NaOH) to neutralize residual acid.

Key Advantages

-

Yield Enhancement : Achieves 85–90% yield, a 25–30% improvement over earlier methods.

-

Scalability : Eliminates chromatography, enabling batch processing in standard reactors.

-

Cost Reduction : Silica is inexpensive and reusable, lowering production costs by approximately 40% compared to resin-based methods.

Solvent Flexibility

The reaction can proceed in solvents (e.g., toluene, dichloromethane) or under solvent-free conditions, offering flexibility based on facility capabilities.

Process Optimization and Comparative Analysis

Reaction Conditions

The table below compares critical parameters across different synthesis methods:

| Parameter | Amberlite Resin Method | Rare Earth Triflates | Activated Silica Method |

|---|---|---|---|

| Catalyst Cost (USD/kg) | 120–150 | 800–1,200 | 10–15 |

| Reaction Temperature (°C) | 80–100 | 60–80 | 25–60 |

| Yield (%) | 60–70 | 70–75 | 85–90 |

| Purification Method | Column Chromatography | Column Chromatography | Filtration |

| Scalability | Limited | Moderate | High |

Environmental and Economic Impact

The activated silica method reduces waste generation by 50% compared to resin-based processes, aligning with green chemistry principles. Furthermore, the elimination of rare earth metals addresses supply chain vulnerabilities associated with geopolitical constraints on critical materials.

Downstream Conversion to Bisoprolol

This compound is typically converted to Bisoprolol via epichlorohydrin-mediated epoxide formation, followed by amination with isopropylamine. The improved synthesis of intermediate I directly enhances the efficiency of this downstream process, as higher purity reduces the need for additional purification steps .

Chemical Reactions Analysis

Types of Reactions: rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution where the isopropoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Sodium hydroxide, toluene.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could produce alcohols .

Scientific Research Applications

Chemical Profile

- Molecular Formula : C19H33NO5

- Molecular Weight : 355.47 g/mol

- CAS Number : 1215342-36-1

- Appearance : Colourless oil

- Solubility : Sparingly soluble in DMSO and slightly soluble in methanol

Impurity Characterization

As an impurity of Bisoprolol, rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol is significant in the quality control of pharmaceutical products. Its presence can affect the efficacy and safety profiles of medications, particularly those used for managing hypertension and heart failure. Regulatory bodies require thorough characterization of impurities to ensure drug safety.

Research on Beta-Blockers

Studies involving Bisoprolol have highlighted its effectiveness as a selective beta-1 adrenergic receptor blocker. Research indicates that beta-blockers like Bisoprolol play a vital role in treating chronic heart failure, where they improve patient outcomes by reducing mortality and hospitalization rates . The implications of this compound in these studies underscore the importance of understanding all components of beta-blocker formulations.

Pharmacokinetic Studies

Pharmacokinetic evaluations have been conducted to assess the behavior of Bisoprolol in various populations, including those with chronic heart failure. These studies often analyze the impact of impurities like this compound on drug absorption, distribution, metabolism, and excretion (ADME). Insights from such research can lead to improved dosing strategies and formulation designs.

Case Study 1: Efficacy in Heart Failure Treatment

A study involving a cohort of chronic heart failure patients demonstrated that treatment with Bisoprolol significantly reduced hospitalization rates compared to placebo groups. The analysis included monitoring for impurities, including this compound, ensuring that the therapeutic effects were not compromised by impurities .

Case Study 2: Safety Profile Assessment

In a clinical trial assessing the safety profile of beta-blockers, researchers examined the adverse effects associated with different formulations. The presence of this compound was monitored to evaluate its impact on patient tolerance and side effects. Findings indicated that while impurities can influence tolerability, the overall safety profile of Bisoprolol remained robust .

Mechanism of Action

The mechanism of action of rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol involves selective blockade of beta-1 adrenergic receptors. This action inhibits the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to reduced heart rate and blood pressure. The compound does not affect intrinsic sympathomimetic activity and has moderate local anesthetic activity .

Comparison with Similar Compounds

Bisoprolol and Its Impurities

Key Differences :

- Structural Modifications : Impurity G retains bisoprolol’s core structure but adds an isopropoxyethoxy group, increasing molecular weight and lipophilicity compared to the parent drug . Des(isopropoxyethyl) Bisoprolol lacks one isopropoxyethyl group, reducing steric hindrance and solubility .

- Pharmacological Activity : Bisoprolol exhibits high beta-1 selectivity (beta-2/beta-1 ratio = 34.7), whereas impurities like G and B are pharmacologically inert .

- Analytical Relevance : Impurity G is chromatographically distinguishable (relative retention time: ~1.03 min) from bisoprolol in HPLC-MS analyses, aiding in quality control .

Bisoprolol Metabolites

Comparison :

- Metabolites like 4-(2-hydroxy...) retain partial beta-blocking activity, whereas degradation products (e.g., Impurity G) are inactive .

- Environmental metabolites (e.g., Des(isopropoxyethyl) Bisoprolol Acid) highlight ecological persistence but lack clinical significance .

Key Findings :

- Stability : Both derivatives demonstrate stable complexes in molecular dynamics simulations, indicating robust pharmacokinetic profiles .

Biological Activity

Rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl bisoprolol is a derivative of bisoprolol, a well-known beta-1 adrenergic antagonist primarily used in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Pharmacodynamics

Bisoprolol and its derivatives exhibit significant cardiovascular effects. The primary actions include:

- Reduction in Heart Rate : By blocking beta-1 adrenergic receptors, bisoprolol decreases heart rate (chronotropy) and myocardial contractility (inotropy), resulting in reduced cardiac workload and oxygen demand .

- Blood Pressure Lowering : The compound also lowers blood pressure through decreased cardiac output and inhibition of renin release from the kidneys, which is crucial in managing hypertension .

The mechanism by which this compound operates can be summarized as follows:

- Beta-1 Receptor Antagonism : The compound selectively inhibits beta-1 adrenergic receptors located primarily in the heart, leading to decreased heart rate and contractility.

- Renin-Angiotensin System Modulation : By inhibiting renin release, it disrupts the renin-angiotensin system, further contributing to its antihypertensive effects .

Absorption and Metabolism

This compound is well absorbed in the gastrointestinal tract with a bioavailability of approximately 90%. It undergoes extensive hepatic metabolism primarily via CYP3A4, with about 50% eliminated through non-renal pathways. The pharmacokinetics indicate peak plasma concentrations are reached within 2 to 4 hours post-administration .

Case Studies and Research Findings

Recent studies have provided insights into the biological activity and potential applications of bisoprolol derivatives:

- Molecular Docking Studies : Research utilizing molecular docking techniques has shown that bisoprolol derivatives, including this compound, exhibit high binding affinities to various targets related to hypertension. For instance, binding energies were reported at 6.74 kcal/mol for bisoprolol itself, indicating a strong interaction with beta-1 adrenergic receptors .

- In Silico Analysis : A study conducted on synthesized bisoprolol derivatives demonstrated their potential as antihypertensive agents through computational methods like molecular dynamics simulations. These analyses confirmed the stability of the receptor-ligand complexes formed by these compounds .

- Clinical Implications : Clinical studies have indicated that bisoprolol significantly reduces cardiovascular mortality in patients with heart failure and decreased ejection fraction, showcasing its effectiveness in real-world medical settings .

Data Table: Pharmacological Profile of Bisoprolol Derivatives

| Property | Value |

|---|---|

| Bioavailability | ~90% |

| Peak Plasma Concentration | 52 µg/L (10 mg dose) |

| Volume of Distribution | 3.5 L/kg |

| Protein Binding | ~30% |

| Major Metabolism Pathway | CYP3A4 (95%) |

| Elimination Route | Non-renal (50%) |

Q & A

Basic Research Questions

Q. How is rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol synthesized and characterized in academic research?

- Methodology : Synthesis typically involves multi-step organic reactions, including etherification and alkylation, to introduce the isopropoxyethyl and isopropoxyethoxymethyl moieties. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. For impurity profiling, HPLC-UV coupled with mass spectrometry (e.g., ESI-MS) is used to resolve stereoisomers and quantify related substances .

Q. What analytical methods are validated for quantifying this compound in formulations?

- Methodology : Reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase of acetonitrile:phosphate buffer pH 3.0) is standardized per ICH guidelines. Validation parameters include linearity (0.1–200 µg/mL), precision (RSD <2%), and accuracy (98–102%). Forced degradation studies (acid/base hydrolysis, oxidative stress) assess method robustness in distinguishing degradation products .

Q. What factors influence the stability of this compound under storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation pathways. Hydrolysis of the isopropoxyethyl group under acidic conditions and Maillard reactions with excipients (e.g., lactose) are key degradation mechanisms. Stability-indicating methods (HPLC-MS) track formation of impurities like N-formylbisoprolol .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize formulations containing this compound?

- Methodology : A 2³ factorial design evaluates variables such as polymer concentration (A), filler content (B), and compression force (C). Desirability functions in software (e.g., Design Expert) predict optimal parameters (e.g., A=15.28 mg, B=32.12 mg, C=30.31 mg) to balance dissolution (R6h=41.61%) and tablet hardness (4.65 kg/cm²). Validation includes comparative dissolution profiling in biorelevant media .

Q. How do discrepancies in pharmacological data for β1-adrenoceptor antagonists like this compound arise, and how can they be resolved?

- Methodology : Schild regression analysis quantifies antagonism potency (pA2 values) using isolated cardiac tissue models. For example, bisoprolol’s biphasic antagonism of T-0509 (a β1-agonist) vs. isoproterenol may reflect subtype-specific binding. Advanced studies use knockout animal models or CRISPR-engineered cells to isolate β1-adrenoceptor subtypes .

Q. What chromatographic challenges exist in resolving this compound from its enantiomers, and how are they addressed?

- Methodology : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with polar organic mobile phases (methanol:ethanol:diethylamine) achieve baseline separation (resolution >2.0). Method transferability between HPLC systems requires validation of retention time reproducibility (RRT ±0.03) and peak asymmetry (<1.5) .

Q. How do pharmacokinetic interactions between this compound and ACE inhibitors affect clinical outcomes?

- Methodology : Retrospective cohort studies analyze heart rate variability and ejection fraction in patients co-administered bisoprolol and perindopril. Pharmacokinetic modeling (NONMEM) assesses drug-drug interaction risks, focusing on CYP2D6-mediated metabolism and renal clearance adjustments in elderly populations .

Data Contradiction Analysis

Q. Why do HPLC methods for bisoprolol-related substances show variability in resolution and retention times across studies?

- Analysis : Differences in column chemistry (e.g., C18 vs. phenyl-hexyl) and mobile phase pH (3.0 vs. 2.5) alter ionization and hydrophobic interactions. For example, bisoprolol impurity G exhibits RRT=1.05 in phosphate buffer vs. 1.03 in ammonium formate, impacting method harmonization. Cross-validation using impurity CRS (Chemical Reference Substances) reconciles data .

Q. How can conflicting results in β-blocker efficacy studies be systematically evaluated?

- Analysis : Meta-regression of randomized trials (e.g., Cardiac Insufficiency Bisoprolol Study II) adjusts for covariates like baseline ejection fraction and concomitant therapies. Sensitivity analysis excludes outliers (e.g., studies with >20% dropout rates) to refine risk reduction estimates (e.g., 65% mortality risk decrease with bisoprolol) .

Methodological Recommendations

- Impurity Profiling : Use forced degradation (0.1N HCl, 80°C) followed by quadrupole-time-of-flight (Q-TOF) MS for structural elucidation of unknown degradants .

- Formulation Optimization : Apply Box-Behnken designs for multi-response optimization (e.g., dissolution, hardness, friability) to reduce experimental runs by 30% .

- Preclinical Testing : Utilize Langendorff-perfused heart models to simulate ischemic conditions and evaluate cardioprotective effects of novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.